molecular formula C20H26N2O5 B2472428 tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate CAS No. 850079-93-5

tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate

Cat. No.: B2472428
CAS No.: 850079-93-5
M. Wt: 374.437
InChI Key: VXMZDKZVIPFRLR-UHFFFAOYSA-N
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Description

tert-Butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and an ethyl linker attached to an isoindoline-1,3-dione moiety

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders .

Medicine: In medicine, the compound is explored for its therapeutic potential. Its interactions with specific enzymes and receptors are of interest for developing new treatments for diseases such as cancer and Alzheimer’s .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It’s possible that the mechanism of action could vary depending on the context in which this compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate typically involves multiple stepsThe ethyl linker is then attached, and finally, the isoindoline-1,3-dione moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

  • tert-Butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
  • tert-Butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}amine
  • tert-Butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}ester

Uniqueness: The uniqueness of tert-butyl 4-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from drug development to materials science .

Properties

IUPAC Name

tert-butyl 4-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)21-11-8-14(9-12-21)10-13-26-22-17(23)15-6-4-5-7-16(15)18(22)24/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMZDKZVIPFRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 0° C., a 60% suspension of sodium hydride in mineral oil (0.69 g, 17.2 mmol) was added to a solution of N-hydroxyphthalimide (2.80 g, 17.2 mmol) in N,N-dimethylformamide (20 ml). The reaction mixture was stirred for 45 min at 0° C. A solution of 4-[2-(toluene-4-sulfonyloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester (5.99 g, 15.6 mmol) in N,N-dimethylformamide (15 ml) and tetrabutylammonium iodide (0.17 g, 0.47 mmol) were added successively. The reaction mixture was heated to 60° C. for 2 days and cooled to room temperature. Water (5 ml) was added carefully. The reaction mixture was diluted with ethyl acetate (250 ml) and washed with a 10% aqueous solution of sodium hydrogensulphate (200 ml). The aqueous phase was extracted with ethyl acetate (200 ml). The combined organic layers were washed with a saturated aqueous solution of sodium hydrogencarbonate (150 ml) and dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (80 g), using ethyl acetate/heptane 1:1 as eluent to give 4.36 g of 4-[2-(1,3-dioxo-1,3-dihydroisoindol-2-yloxy)ethyl]piperidine-1-carboxylic acid tert-butyl ester.
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
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suspension
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0.17 g
Type
catalyst
Reaction Step Three

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